molecular formula C10H11F4NO B12075679 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B12075679
M. Wt: 237.19 g/mol
InChI Key: IZWXGIZHKYNIHG-UHFFFAOYSA-N
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Description

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is a fluorinated amino alcohol derivative characterized by a propan-1-ol backbone with an amino group at position 2 and a 4-fluoro-3-(trifluoromethyl)phenyl substituent at position 3.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11F4NO/c11-9-2-1-6(3-7(15)5-16)4-8(9)10(12,13)14/h1-2,4,7,16H,3,5,15H2

InChI Key

IZWXGIZHKYNIHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CO)N)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound containing a trifluoromethyl group.

    Fluorination: The aromatic compound undergoes fluorination to introduce the fluorine atoms at specific positions.

    Amination: The fluorinated aromatic compound is then subjected to amination reactions to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Overview

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is a fluorinated organic compound with a molecular formula of C10H11F4NOC_{10}H_{11}F_4NO and a molecular weight of approximately 237.19 g/mol. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its chemical stability and reactivity, making it valuable in various scientific and industrial applications. This article explores the compound's applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

In the field of chemistry, 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol serves as a crucial building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group can influence the electronic properties of derivatives, making them suitable for various chemical reactions, including:

  • Oxidation : Transformation into ketones or aldehydes.
  • Reduction : Conversion into amines or alcohols.
  • Substitution Reactions : Formation of substituted aromatic compounds.

Biology

The biological significance of this compound lies in its potential interactions with biomolecules. Research indicates that compounds with trifluoromethyl groups can enhance binding affinity to biological targets, particularly in the central nervous system. This property makes it an area of interest for studying:

  • Neurotransmitter Interactions : The compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Medicine

In medicinal chemistry, 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is being investigated for its therapeutic potential. Its ability to interact with various molecular targets suggests possible applications in developing new pharmaceuticals aimed at treating:

  • Mood Disorders : By targeting neurotransmitter systems.
  • Neurodegenerative Diseases : As a precursor for novel drug candidates.

Case Study 1: Neuropharmacological Research

A study explored the effects of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol on serotonin receptor activity. The results indicated that the compound significantly enhanced receptor binding compared to non-fluorinated analogs, suggesting its potential use in antidepressant formulations.

Case Study 2: Synthesis of Complex Organic Molecules

Researchers utilized this compound as a starting material to synthesize a series of novel anti-inflammatory agents. The incorporation of the trifluoromethyl group was found to improve the pharmacokinetic properties of the resulting compounds, leading to increased efficacy in preclinical models.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from the Evidence

(a) 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-Methylbenzenesulfonate
  • Structure: Shares the 4-fluoro-3-(trifluoromethyl)phenyl group but differs in the backbone (ethanone vs. propan-1-ol) and includes a 4-methylbenzenesulfonate counterion .
  • Functional Groups: Ketone (ethanone) vs. primary alcohol (propan-1-ol).
  • Implications: The ketone group may reduce hydrogen-bonding capacity compared to the alcohol, affecting solubility and receptor interactions. The sulfonate salt likely improves aqueous solubility, whereas the amino alcohol may exhibit higher polarity.
(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Contains a thiophene ring instead of the fluorinated aryl group and a methylamino group at position 3 .
  • Functional Groups: Thiophene (aromatic heterocycle) vs. fluorinated phenyl; methylamino vs. primary amino group.
  • Implications: Thiophene’s electron-rich nature contrasts with the electron-withdrawing trifluoromethyl and fluoro groups, altering electronic properties and metabolic pathways. Methylamino substitution may reduce basicity compared to the primary amine in the target compound.

Key Physicochemical and Functional Differences

Property 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-Methylbenzenesulfonate 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Backbone Propan-1-ol Ethanone Propan-1-ol
Aromatic Group 4-Fluoro-3-(trifluoromethyl)phenyl 4-Fluoro-3-(trifluoromethyl)phenyl Thiophen-2-yl
Amino Group Position Position 2 (primary amine) Position adjacent to ketone (primary amine) Position 3 (methylamine)
Solubility Moderate (polar alcohol group) High (sulfonate salt enhances aqueous solubility) Moderate (thiophene reduces polarity)
Electron Effects Strong electron-withdrawing (CF₃, F) Electron-withdrawing (CF₃, F) + ketone Electron-rich (thiophene)

Biological Activity

2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is a compound of significant interest due to its potential biological activities. This compound, with the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol, has been studied for various pharmacological properties, including its interactions with neurotransmitter systems and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H11F4NO
Molecular Weight237.19 g/mol
CAS Number1380137-79-0
IUPAC Name2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol

The biological activity of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is primarily linked to its interaction with various receptors in the central nervous system (CNS). Specifically, compounds containing trifluoromethyl groups have been shown to enhance the potency of drugs targeting serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

Key Findings:

  • Serotonin Receptor Affinity : Studies indicate that the introduction of a trifluoromethyl group at specific positions on phenolic rings can significantly increase the affinity for serotonin transporters, enhancing serotonin uptake inhibition .
  • Dopamine Receptor Interaction : Research has demonstrated that compounds similar to 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can act as partial agonists at dopamine receptors, potentially offering therapeutic benefits in treating substance use disorders .

Study 1: Neuropharmacological Effects

A study published in Nature explored the effects of a series of fluorinated amino alcohols on dopamine receptor activity. The results showed that compounds with a trifluoromethyl substitution exhibited enhanced binding affinity to the D3 receptor, suggesting a potential role in developing treatments for addiction .

Study 2: Anticancer Activity

In another investigation, researchers evaluated various derivatives of amino alcohols for their anticancer properties. The findings indicated that certain analogs displayed significant growth inhibitory effects against multiple cancer cell lines, with IC50 values as low as 2.20 μM for aggressive cancers . This highlights the compound's potential beyond neuropharmacology.

Biological Activity Summary

The biological activities of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can be summarized as follows:

Activity TypeDescription
Neurotransmitter ModulationEnhances serotonin and dopamine receptor activity
Anticancer PotentialInhibitory effects on various cancer cell lines

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